![molecular formula C23H20N4O5 B2408298 N-(Benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamid CAS No. 1021258-72-9](/img/structure/B2408298.png)

N-(Benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

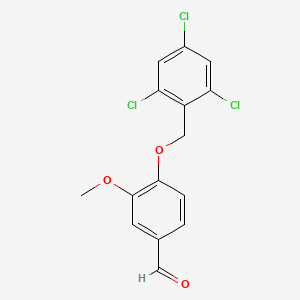

N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H20N4O5 and its molecular weight is 432.436. The purity is usually 95%.

BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Vorhersage der molekularen Eigenschaften

Die Verbindung wurde beim Design von substituierten Cinnaמידen verwendet, einer Reihe von N-((Benzo[1,3]dioxol-5-yl)methylen)-2-cyano-3-substituierten Phenylacrylohydraziden . Diese Studien sind zu einem wichtigen Werkzeug für die Entwicklung wirksamerer Medikamente geworden .

Cyclooxygenase-Inhibitoren

Substituierte Cinnamide, zu denen auch diese Verbindung gehört, wurden als potente Cyclooxygenase-Inhibitoren gefunden . Dadurch sind sie nützlich bei der Behandlung von Erkrankungen wie Entzündungen und Schmerzen.

Antioxidantien

Es wurde festgestellt, dass die Verbindung antioxidative Eigenschaften besitzt . Antioxidantien sind Stoffe, die Schäden an Zellen durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert, verhindern oder verlangsamen können.

Entzündungshemmende Mittel

Es wurde festgestellt, dass die Verbindung entzündungshemmende Eigenschaften besitzt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen.

Antitumoraktivität

Eine neuartige Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit verschiedenen fusionierten Heteroaryl-Molekülen an der 3-Position wurde entwickelt und synthetisiert, und ihre Mitglieder wurden auf ihre antiproliferative Aktivität gegen CCRF-CEM-, LNCaP- und MIA PaCa-2-Krebszellen untersucht .

Nachweis von karzinogenem Blei

Die Verbindung wurde für den signifikanten Nachweis des karzinogenen Schwermetallions Blei (Pb2+) über einen zuverlässigen elektrochemischen Ansatz verwendet . Dies ist wichtig für die Umweltüberwachung und die öffentliche Gesundheit.

Antimikrobielle Mittel

Es wurde festgestellt, dass die Verbindung antimikrobielle Eigenschaften besitzt . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener bakterieller und Pilzinfektionen.

Antiepileptika

Es wurde festgestellt, dass die Verbindung antikonvulsive Eigenschaften besitzt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen wie Epilepsie und anderen Anfallsleiden.

Wirkmechanismus

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a key role in angiogenesis . This suggests that the compound may have anti-angiogenic activity.

Result of Action

Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-25-21-16(22(29)26(2)23(25)30)11-17(27(21)12-14-6-4-3-5-7-14)20(28)24-15-8-9-18-19(10-15)32-13-31-18/h3-11H,12-13H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTCUWQRWMFMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2408227.png)

![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2408229.png)

![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)